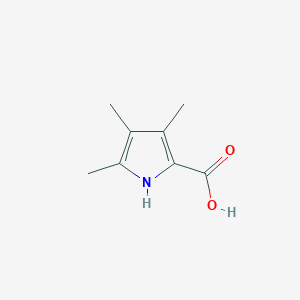

3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid

Description

Properties

IUPAC Name |

3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-5(2)7(8(10)11)9-6(4)3/h9H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCHSIGGQKWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446328 | |

| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-08-0 | |

| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalytic Hydrogenation : Benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is treated with 10% Pd/C under hydrogen gas (2 bar) in ethanol at 100–102°C for 2 hours, achieving near-quantitative yields.

-

Oxidation Step : The carboxaldehyde intermediate is oxidized using CrO₃ in a mixture of sulfuric acid and water at 0–5°C. The reaction requires strict temperature control to avoid over-oxidation.

Yield : 68–72% after purification via recrystallization from ethyl ether.

Purity : >98% (HPLC).

Hydrolysis of Ethyl 3,4,5-Trimethyl-1H-pyrrole-2-carboxylate

Hydrolysis of the ethyl ester derivative is a scalable route to 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid. Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate (CAS 2199-46-4) is commercially available or synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic conditions.

Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

-

Acid-Catalyzed : Refluxing the ester in 6M HCl for 6–8 hours achieves complete hydrolysis. This method is robust but generates corrosive waste.

-

Base-Catalyzed : Treatment with 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours offers milder conditions, though with slightly lower yields.

Yield :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acid-Catalyzed | 85–88 | 95 |

| Base-Catalyzed | 78–82 | 97 |

Industrial Adaptation : Continuous flow reactors with immobilized lipase enzymes (e.g., Candida antarctica Lipase B) enable hydrolysis at 50°C, reducing energy costs and improving sustainability.

Decarboxylation of Pyrrole-2,5-dicarboxylic Acid Derivatives

A less conventional route involves the decarboxylation of 3,4,5-trimethylpyrrole-2,5-dicarboxylic acid. This method, adapted from protocols for 5-carbamoyl-1H-pyrrole-2-carboxylic acid, proceeds via thermal or acid-catalyzed decarboxylation.

Thermal Decarboxylation

Heating the dicarboxylic acid at 180–200°C under vacuum (20–22 Torr) for 2 hours removes the 5-carboxyl group, yielding the monocarboxylic acid.

Yield : 62–65%.

Byproducts : Trace amounts of 3,4,5-trimethylpyrrole (≤5%).

Acid-Catalyzed Decarboxylation

Refluxing in concentrated H₂SO₄ at 120°C for 1 hour accelerates decarboxylation but risks sulfonation of the pyrrole ring.

Yield : 55–58%.

Comparative Analysis of Preparation Methods

Key Findings:

-

Ester Hydrolysis is preferred for industrial applications due to high scalability and lower costs.

-

Oxidation offers superior purity but requires expensive catalysts (Pd/C, CrO₃).

-

Decarboxylation is limited to niche applications due to modest yields and byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Applications in Organic Synthesis

3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of various pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution reactions makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Key Derivatives and Their Uses

| Derivative Name | Application Area |

|---|---|

| Ethyl 3,4,5-trimethylpyrrole-2-carboxylate | Pharmaceutical intermediates |

| 3,4,5-trimethylpyrrole-2-carboxamide | Agrochemical synthesis |

| 3,4,5-trimethylpyrrole-2-carboxylic methyl ester | Research in medicinal chemistry |

Research indicates that this compound exhibits significant biological activity. Studies have shown its potential as an anti-inflammatory and antimicrobial agent.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed notable antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylic acid position enhanced activity against Gram-positive bacteria.

Applications in Material Science

The compound is also being explored in material science for its role in developing new polymers and materials with enhanced properties. Its unique structure contributes to the thermal stability and mechanical strength of polymer composites.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for high-performance polymers |

| Coating Materials | Enhances durability and resistance to degradation |

Environmental Applications

In environmental chemistry, this compound is being studied for its potential use in bioremediation processes. Its ability to interact with pollutants can be harnessed to develop methods for soil and water decontamination.

Case Study: Bioremediation Potential

Research conducted by environmental scientists highlighted the effectiveness of this compound in degrading specific organic pollutants in contaminated soils. The study concluded that its application could significantly reduce pollutant levels while promoting soil health.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The electron-rich pyrrole ring allows it to participate in electrophilic substitution reactions, which can modify its structure and activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Halogen Groups

- 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid (CAS 1111085-36-9) :

This compound replaces methyl groups with electronegative chlorine atoms. The chlorine substituents increase acidity (lower pKa) due to their electron-withdrawing nature, enhancing solubility in polar solvents. In contrast, the methyl groups in the target compound reduce acidity and increase lipophilicity, favoring membrane permeability in biological systems .

| Property | 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid | 3,4,5-Trichloro-1H-pyrrole-2-carboxylic Acid |

|---|---|---|

| Substituents | 3× Methyl (electron-donating) | 3× Chlorine (electron-withdrawing) |

| Molecular Weight | ~179.2 g/mol (estimated) | 214.43 g/mol |

| Predicted Solubility | Lower in water, higher in organic solvents | Higher in water |

Fused vs. Simple Pyrrole Systems

- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives: Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () feature fused pyridine-pyrrole rings. The extended π-system enhances planarity and aromaticity, promoting stronger intermolecular interactions (e.g., π-π stacking) compared to the non-fused target compound. This structural difference may improve crystallinity but reduce metabolic stability .

Carboxylic Acid Functionalization

- In contrast, the single carboxylic acid in the target compound reduces polarity, making it more suitable for lipid-rich environments .

Steric and Electronic Modifications

- The target compound’s methyl groups, while smaller, still impose moderate steric effects but lack the strong electron-withdrawing character of CF₃ groups .

Biological Activity

3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid (TMPCA) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

TMPCA features a pyrrole ring substituted with three methyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2. This unique structure contributes to its reactivity and biological activity. The electron-rich nature of the pyrrole ring allows it to participate in electrophilic substitution reactions, which can modify its structure and enhance its interaction with biological targets.

The biological activity of TMPCA is attributed to several mechanisms:

- Electrophilic Interactions : The electron-rich pyrrole ring can engage in electrophilic substitution reactions with various biomolecules, potentially leading to the formation of reactive intermediates that influence cellular pathways.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, impacting their structure and function.

- Enzyme Inhibition : TMPCA derivatives have shown potential as inhibitors of specific enzymes involved in metabolic pathways, suggesting their role in modulating biochemical reactions .

Biological Activities

TMPCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that TMPCA and its derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds derived from TMPCA have demonstrated effective inhibition against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while showing low cytotoxicity (IC50 > 64 μg/mL) .

- Antitumor Effects : Research has highlighted the potential of TMPCA in cancer therapy. Its derivatives have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on the design and synthesis of pyrrole-2-carboxamides based on TMPCA, researchers identified compounds that effectively inhibited MmpL3, a critical target in M. tuberculosis. One compound exhibited an impressive increase in potency over existing treatments, highlighting the therapeutic potential of TMPCA derivatives against tuberculosis .

- Cytotoxicity Assessment : A detailed cytotoxicity assessment revealed that while some TMPCA derivatives showed promising antimicrobial activity, they maintained low toxicity levels in human cell lines. This balance is crucial for developing safe therapeutic agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that TMPCA interacts with specific cellular targets involved in metabolic processes, influencing both enzyme activity and gene expression related to cell growth and survival.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves cyclization of substituted precursors or derivatization of pyrrole cores. For example:

- Stepwise functionalization : Methylation of pyrrole derivatives using methyl halides or trimethylsilyl reagents under basic conditions .

- Cyclocondensation : Reaction of β-ketoesters with amines or ammonia, followed by decarboxylation to yield the carboxylic acid moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Characterization :

Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?

- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions (e.g., over-methylation) .

- Catalysts : Use of palladium catalysts (e.g., Pd(OAc)) for cross-coupling steps improves regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Byproduct analysis : TLC monitoring and LCMS tracking of reaction progress .

Q. What spectroscopic and chromatographic methods are critical for structural validation?

- NMR : -NMR detects methyl protons (δ ~2.5 ppm) and carboxylic acid protons (δ ~12–13 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX software) resolves absolute configuration and hydrogen-bonding networks .

- HPLC-MS : Combines purity assessment (retention time) with mass confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. What crystallographic insights exist for pyrrolecarboxylic acid derivatives?

- Hydrogen-bonding motifs : Carboxylic acid groups form dimeric O–H···O interactions (graph set notation: ) .

- Coordination chemistry : Pyrrole carboxylates act as polydentate ligands for metal complexes (e.g., Pb(II) polymers with µ-κO:κO,O' binding) .

- Disorder handling : SHELXL refinement protocols resolve rotational disorder in methyl groups .

Q. How do substituents (methyl/trifluoromethyl) influence intermolecular interactions in the solid state?

- Steric effects : 3,4,5-Trimethyl groups induce torsional strain, reducing π-stacking but enhancing van der Waals contacts .

- Hydrogen bonding : Trifluoromethyl analogs exhibit weaker O–H···F interactions compared to methylated derivatives .

- Thermal stability : Differential scanning calorimetry (DSC) shows higher melting points for methylated derivatives due to dense packing .

Q. What strategies link structural features to biological activity in drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.